What is FAM tetrazine 5-isomer and its basic principles?
What is FAM tetrazine 5-isomer and its basic principles?
An In-depth Technical Guide to FAM Tetrazine 5-Isomer for Researchers
Introduction to FAM Tetrazine 5-Isomer
FAM tetrazine, 5-isomer, is a key chemical tool in the field of bioconjugation and chemical biology.[1][2] It is a derivative of the widely-used green fluorescent dye, fluorescein (B123965) (FAM), that has been functionalized with a tetrazine moiety.[3][4] Specifically, this compound is the pure 5-isomer, ensuring uniformity in labeling applications.[1][5] Its primary role is to act as a fluorescent probe that can be covalently attached to biomolecules through a highly efficient and specific chemical reaction, making it invaluable for researchers in drug development, cell biology, and molecular imaging.[6][7][8]
The core utility of FAM tetrazine lies in its participation in "click chemistry," a class of reactions known for their speed, specificity, and biocompatibility.[7][9] This allows for the precise labeling of proteins, nucleic acids, and other biological targets, often within the complex environment of living cells.[8][9]
Core Principles: The Chemistry of Tetrazine Ligation
The fundamental principle behind FAM tetrazine's functionality is its role as a diene in the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2][4] This specific type of bioorthogonal chemistry is often referred to as Tetrazine-TCO ligation.[1]
Reaction Mechanism: The reaction involves a [4+2] cycloaddition between the electron-poor tetrazine ring and an electron-rich, strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[6][9] This initial cycloaddition forms a highly unstable intermediate which rapidly undergoes a retro-Diels-Alder reaction.[9] This second step is irreversible and results in the release of dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) conjugate.[9] The release of N₂ is the thermodynamic driving force that makes the ligation highly efficient and irreversible.[9]
Key Features of the IEDDA Reaction:
-
Bioorthogonality : The reaction is bioorthogonal, meaning it proceeds within a biological system without cross-reacting with or interfering with native biochemical processes.[9]
-
Exceptional Kinetics : The Tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to be as high as 1 x 10⁶ M⁻¹s⁻¹.[6][10] This allows for effective labeling even at very low concentrations of reactants.
-
High Specificity : The reaction is highly specific between the tetrazine and the strained alkene, preventing off-target labeling.
-
Catalyst-Free : The reaction does not require a metal catalyst (unlike the well-known CuAAC click reaction), which is a significant advantage for in-vivo applications where metal toxicity is a concern.
-
Fluorogenic Nature : In many cases, the fluorescence of the attached dye is partially quenched by the tetrazine moiety.[11][12] Upon reaction with the TCO, this quenching effect is eliminated, leading to a significant increase in fluorescence intensity.[13][14] This "turn-on" capability is highly advantageous for imaging applications as it improves the signal-to-noise ratio.[15][16]
Quantitative Data and Properties
The physicochemical and spectral properties of FAM tetrazine 5-isomer are summarized below.
| Property | Value | References |
| Molecular Formula | C₃₁H₂₁N₅O₆ | [1][2][17] |
| Molecular Weight | 559.53 g/mol | [1][2][17] |
| Appearance | Yellow/Orange Solid | [1][2] |
| Excitation Maximum (λabs) | 490 - 492 nm | [1][2][18] |
| Emission Maximum (λem) | 513 - 517 nm | [1][2][18] |
| Molar Extinction Coefficient (ε) | 74,000 - 80,000 M⁻¹cm⁻¹ | [1][2][18] |
| Fluorescence Quantum Yield (Φ) | 0.93 | [1][2][18] |
| Solubility | Good in DMF and DMSO | [1][2] |
| Storage Conditions | Store at -20°C in the dark; desiccate | [1][2][4] |
The reaction kinetics are a defining feature of this chemical system.
| Reaction Parameter | Description | References |
| Reaction Name | Tetrazine-TCO Ligation | [1][4] |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (IEDDA) | [1][2][7] |
| Key Reactants | 1,2,4,5-Tetrazine and trans-cyclooctene (TCO) | [6][9] |
| Second-Order Rate Constant (k₂) | Exceptionally fast, with rates up to 10⁶ M⁻¹s⁻¹ reported, depending on the specific tetrazine and TCO structures. | [10][19] |
Experimental Protocols
Below are generalized protocols for the two-step labeling of a protein of interest (POI) using FAM tetrazine 5-isomer.
Protocol 1: Modification of Protein with TCO
This step introduces the TCO reactive handle onto the target protein, typically by targeting primary amines on lysine (B10760008) residues.
Materials:
-
Protein of Interest (POI) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
TCO-NHS ester (e.g., TCO-PEG-NHS)
-
Reaction Buffer: 1M Sodium Bicarbonate (NaHCO₃)
-
Solvent for TCO-NHS ester: Anhydrous DMSO or DMF
-
Spin desalting columns for purification
Methodology:
-
Prepare the Protein Solution : Dissolve the POI in PBS to a final concentration of 1-5 mg/mL. Add 1/10th volume of 1M NaHCO₃ to the protein solution to raise the pH, which facilitates the reaction with NHS esters.
-
Prepare TCO-NHS Ester Stock : Immediately before use, dissolve the TCO-NHS ester in DMSO or DMF to create a 10-20 mM stock solution.
-
Reaction : Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation : Incubate the reaction mixture at room temperature for 60-90 minutes with gentle mixing.
-
Purification : Remove the unreacted TCO-NHS ester and byproducts by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). The recovered TCO-modified protein is now ready for labeling.
Protocol 2: Labeling of TCO-Modified Protein with FAM Tetrazine
This step conjugates the FAM fluorophore to the TCO-modified protein via the IEDDA reaction.
Materials:
-
Purified TCO-modified protein
-
FAM tetrazine 5-isomer
-
Solvent for FAM tetrazine: Anhydrous DMSO or DMF
-
Spectrophotometer or Plate Reader
-
Purification system (e.g., spin desalting column or dialysis)
Methodology:
-
Prepare FAM Tetrazine Stock : Dissolve the FAM tetrazine 5-isomer in DMSO or DMF to create a 1-5 mM stock solution. Store protected from light.
-
Reaction : Add a 1.5- to 5-fold molar excess of the FAM tetrazine stock solution to the TCO-modified protein solution.
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light. The reaction is typically very fast.
-
(Optional) Monitor Reaction Progress : The reaction can be monitored by measuring the decrease in the characteristic absorbance of the tetrazine ring between 510 nm and 550 nm.[20]
-
Purification : Remove any unreacted FAM tetrazine using a spin desalting column or dialysis. The purified, fluorescently labeled protein is now ready for use in downstream applications like fluorescence microscopy, flow cytometry, or western blotting.
Visualizations of Mechanisms and Workflows
Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: Workflow for two-step bioorthogonal protein labeling.
Caption: Pre-targeting strategy for live-cell imaging.
References
- 1. FAM tetrazine, 5-isomer (A270219) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. 5-isomer FAM tetrazine|COA [dcchemicals.com]
- 5. 5-FAM tetrazine - Ruixibiotech [ruixibiotech.com]
- 6. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism-Based Fluorogenic trans-Cyclooctene-Tetrazine Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism‐Based Fluorogenic trans‐Cyclooctene–Tetrazine Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cn.lumiprobe.com [cn.lumiprobe.com]
- 18. FAM tetrazine, 6-isomer | BroadPharm [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
